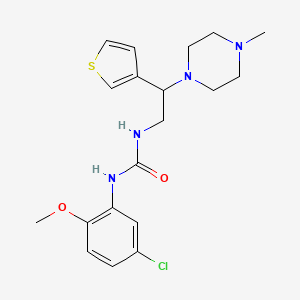
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H25ClN4O2S and its molecular weight is 408.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, identified by the CAS number 1171464-38-2, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C23H32ClN5O2
- Molecular Weight : 446.0 g/mol
The structural representation indicates the presence of a urea functional group combined with a chloro-substituted methoxyphenyl moiety and a piperazine derivative, which are critical for its biological activity.
Research indicates that compounds containing urea groups often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Urea derivatives can act as enzyme inhibitors, affecting pathways involved in cancer and other diseases.
- Antimicrobial Properties : The presence of thiophene and piperazine rings enhances the compound's interaction with microbial targets.
- Cytotoxicity : Studies show that modifications in the structure can lead to increased cytotoxic effects on tumor cells.
Anticancer Activity
Recent studies have shown that similar urea derivatives possess significant anticancer properties. For instance, compounds with structural similarities demonstrated selective cytotoxicity against various cancer cell lines. A notable study reported:
- GI50 Values : The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM across different cancer types, indicating strong potential as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related thiourea compounds has indicated:
- Minimum Inhibitory Concentrations (MIC) : Certain derivatives showed MIC values as low as 0.03–0.06 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their:
- Anxiolytic and Antidepressant Effects : Analogous piperazine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Studies and Research Findings
Several studies have focused on the biological activity of urea derivatives similar to the compound :
- Antitumor Activity Study :
- Antimicrobial Efficacy Study :
Summary Table of Biological Activities
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2S/c1-23-6-8-24(9-7-23)17(14-5-10-27-13-14)12-21-19(25)22-16-11-15(20)3-4-18(16)26-2/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRNRYHVLMQTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














